N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide
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Overview
Description
N’-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide is a complex organic compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups. These groups contribute to its unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds such as 4-(trifluoromethyl)benzenesulfonyl chloride . This intermediate can be synthesized via the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with N-vinylpyrrolidinone in acetonitrile under photo-irradiation with visible light in the presence of Ir(ppy)2(dtbbpy)PF6 and disodium phosphate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N’-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N’-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl and trifluoromethoxy groups can enhance its binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Shares the trifluoromethyl and sulfonyl groups but lacks the ethanimidamide moiety.
Benzenesulfonamide, N-fluoro-N-[4-(trifluoromethyl)phenyl]-: Contains similar sulfonyl and trifluoromethyl groups but differs in its overall structure and functional groups.
Uniqueness
N’-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which confer distinct chemical properties. These groups enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2O3S/c16-14(17,18)13(23-27(24,25)12-4-2-1-3-5-12)22-10-6-8-11(9-7-10)26-15(19,20)21/h1-9H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRHOKRIJYZKGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(\C(F)(F)F)/NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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